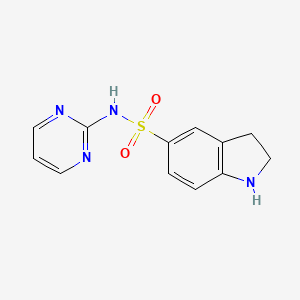

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide

Vue d'ensemble

Description

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a useful research compound. Its molecular formula is C12H12N4O2S and its molecular weight is 276.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Similarly, pyrimidine derivatives have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus .

Mode of Action

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

It’s known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases .

Pharmacokinetics

It’s known that the pharmacokinetics of similar compounds can be dose- and time-dependent .

Action Environment

It’s known that the synthesis of similar compounds can be influenced by different reaction conditions .

Analyse Biochimique

Biochemical Properties

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain receptor tyrosine kinases, which are crucial for cell signaling and growth . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzyme activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in enzyme inhibition, where the compound blocks the enzyme’s active site, or activation, where it induces a conformational change that enhances enzyme activity . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of the compound can influence its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.

Activité Biologique

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

- Molecular Formula : C12H12N4O2S

- Molecular Weight : 276.31 g/mol

- CAS Number : 1152600-26-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its inhibitory effects on carbonic anhydrases (CAs) and its potential as an anticancer agent.

1. Inhibition of Carbonic Anhydrases

Carbonic anhydrases are important enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. They play crucial roles in physiological processes such as respiration and acid-base balance.

Recent studies have shown that this compound exhibits significant inhibitory activity against various isoforms of carbonic anhydrases:

| Isoform | Inhibition Constant (K_i) | Source |

|---|---|---|

| CA II | 132.8 nM | Human |

| CA IX | 41.3 nM | Tumor-related |

| CA XII | 100 nM | Cancer-associated |

These findings indicate that the compound may be useful in developing treatments for conditions where carbonic anhydrase activity is dysregulated, such as cancer and glaucoma .

2. Antiproliferative Activity

The antiproliferative effects of this compound have also been investigated in various cancer cell lines. The compound demonstrates moderate activity against breast cancer cell lines under both normoxic and hypoxic conditions:

| Cell Line | IC_50 (µM) | Condition |

|---|---|---|

| MCF7 | 12.9 | Hypoxia |

| MCF7 | 25.0 | Normoxia |

This dual activity suggests that the compound may help overcome hypoxia-induced resistance commonly observed in cancer therapies .

The mechanism by which this compound exerts its biological effects involves binding to the active site of carbonic anhydrases, thereby inhibiting their enzymatic activity. The structural modification of the indole core appears to enhance binding affinity, which is crucial for its effectiveness as an inhibitor .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on CA IX Inhibition : A study demonstrated that this compound effectively inhibited CA IX, which is overexpressed in many tumors. This inhibition was correlated with reduced tumor cell proliferation and migration .

- Combination Therapy Research : Another investigation explored its use in combination with traditional chemotherapeutics, showing enhanced efficacy against resistant cancer cell lines when used alongside doxorubicin .

Applications De Recherche Scientifique

Synthesis Pathways

N-(pyrimidin-2-yl)-2,3-dihydro-1H-indole-5-sulfonamide serves as a key building block in the synthesis of various biologically active compounds. Its ability to participate in diverse chemical reactions allows for the construction of novel heterocyclic structures.

Key Synthesis Methods

- Sulfonation Reactions : The introduction of the sulfonamide group can be achieved through sulfonation of suitable indole derivatives.

- Pyrimidine Coupling : The pyrimidine moiety can be introduced via coupling reactions with pyrimidine derivatives, enhancing the compound's biological activity.

Pharmaceutical Applications

The primary application of this compound is in drug development, particularly as a precursor for synthesizing new therapeutic agents.

Notable Case Studies

-

MGAT2 Inhibitors : Research has identified this compound as a precursor for developing inhibitors targeting acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2), which is involved in metabolic disorders such as obesity. Modifications to the compound have led to derivatives with improved pharmacological properties and reduced side effects related to cytochrome P450 3A4 inhibition .

Compound IC50 (nM) Description 27c 7.8 Potent MGAT2 inhibitor with favorable ADME-Tox profiles - Antimicrobial Activity : Compounds derived from this compound have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Agrochemical Applications

In addition to pharmaceuticals, this compound is also explored for its utility in agrochemicals. Its structural features allow it to act as a scaffold for developing new pesticides and herbicides.

Example Applications

-

Pesticide Development : Modifications of the sulfonamide group can enhance the efficacy and selectivity of pesticides against specific pests while minimizing environmental impact.

Application Target Benefits Herbicides Weeds Selective action with reduced toxicity to crops Insecticides Insects Enhanced potency with lower application rates

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in nucleophilic substitution and coupling reactions due to its electron-withdrawing nature and labile N–H bond.

Key reactions:

-

Nucleophilic Substitution: Reacts with alkyl/aryl halides under basic conditions to form N-alkylated derivatives .

-

Acylation: Forms sulfonamide esters when treated with acyl chlorides (e.g., acetyl chloride) .

-

Cross-Coupling: Participates in Suzuki-Miyaura couplings with arylboronic acids using palladium catalysts .

Example reaction conditions:

Pyrimidine Ring Functionalization

The pyrimidine ring undergoes electrophilic substitution and coordination reactions.

Key reactions:

-

Electrophilic Aromatic Substitution (EAS): Nitration at the 5-position using HNO₃/H₂SO₄ .

-

Metal Coordination: Binds to transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs, forming complexes .

-

Ring Expansion: Reacts with diazomethane to form triazine derivatives under acidic conditions .

Experimental data:

Indoline Scaffold Modifications

The 2,3-dihydro-1H-indole moiety undergoes oxidation, reduction, and cycloaddition.

Key reactions:

-

Oxidation: Treating with KMnO₄ in acidic media converts the indoline to indole-5-sulfonamide .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to form tetrahydroindoline derivatives .

-

Knoevenagel Condensation: Reacts with aldehydes (e.g., pyrazole-4-carboxaldehyde) to form α,β-unsaturated ketones .

Representative transformations:

Multi-Component Reactions

The compound serves as a building block in one-pot syntheses for complex heterocycles:

-

Example: Reacts with 1-phenyl-3-arylpyrazole aldehydes and malononitrile to yield α-cyano chalcones .

Conditions: Piperidine (cat.), EtOH, reflux, 6 h.

Yield: 70–88% .

Biological Activity Correlation

Derivatives synthesized via these reactions show promising bioactivity:

Propriétés

IUPAC Name |

N-pyrimidin-2-yl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S/c17-19(18,16-12-14-5-1-6-15-12)10-2-3-11-9(8-10)4-7-13-11/h1-3,5-6,8,13H,4,7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEZTDTZEDPXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.